molecular formula C10H10O B169400 2,3-Dihydrobenzo[b]oxepine CAS No. 14949-49-6

2,3-Dihydrobenzo[b]oxepine

Cat. No.: B169400
CAS No.: 14949-49-6
M. Wt: 146.19 g/mol
InChI Key: HXXJUMQRVNQWSF-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzo[b]oxepine is a heterocyclic compound that features a seven-membered ring containing an oxygen atom. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the oxygen atom within the ring imparts distinct chemical reactivity, making it a valuable scaffold for the synthesis of various bioactive molecules .

Scientific Research Applications

Safety and Hazards

The safety data sheet for 2,3-Dihydrobenzo[b]oxepine indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed or inhaled .

Future Directions

Dibenzo[b,f]oxepine derivatives are an important scaffold in natural, medicinal chemistry, and these derivatives occur in several medicinally relevant plants . The structure, production, and therapeutic effects of dibenzo[b,f]oxepines have not been extensively discussed thus far and are presented in this review .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzo[b]oxepine can be achieved through several methods. One common approach involves the gold-catalyzed cyclization of appropriate precursors. For instance, the cyclization of 2-alkynylphenols in the presence of gold catalysts can yield this compound derivatives . Another method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form benzoxepine-triazole hybrids .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The gold-catalyzed cyclization method is particularly favored due to its efficiency and the mild reaction conditions required .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrobenzo[b]oxepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzoxepines, oxepinones, and dihydro derivatives, each possessing unique chemical and biological properties .

Properties

IUPAC Name

2,3-dihydro-1-benzoxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-3,5-7H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXJUMQRVNQWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292608
Record name 2,3-dihydro-1-benzoxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14949-49-6
Record name 14949-49-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydro-1-benzoxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

800 ml of toluene are poured over 53 g (0.323 mole) of 5-hydroxy-2,3,4,5-tetrahydro-1-benzoxepin and, with addition of 3.7 g of p-toluenesulfonic acid monohydrate, the mixture is refluxed with a water trap for 1.5 hours. The cold organic phase is washed with saturated sodium bicarbonate solution, water and sodium chloride solution, and the solvent is evaporated off in vacuo. Kugelrohr distillation at 30°-35° C./0.008 torr results in 44 g of oil. p 1H NMR (60 MHz/CDCl3): δ=7.23-6.70 (m, 4H); δ=6.30 (m, 1H); δ=6.07-5.70 (m, 1H); δ=4.20 (t, J=5 Hz, 2H); δ=2.63 (m, 2H).
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Customer
Q & A

Q1: What are the main synthetic approaches to access 2,3-Dihydrobenzo[b]oxepines?

A1: Several methods have been explored for the synthesis of 2,3-dihydrobenzo[b]oxepines:

  • Asymmetric Oxetane Opening: This method utilizes a chiral catalyst system, such as Sc(OTf)3 and a Box ligand, to promote the enantioselective opening of oxetane rings by internal carbon nucleophiles. This approach has proven effective for synthesizing a variety of enantioenriched 2,3-dihydrobenzo[b]oxepines. [, ]
  • Morita-Baylis-Hillman Reaction: This strategy involves utilizing the Morita-Baylis-Hillman adducts of salicylaldehydes, followed by an intramolecular conjugate displacement reaction or an intramolecular reaction of the acetate derivatives. This method provides access to dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and related compounds. [, ]
  • Gold-catalyzed Cyclization: While details are limited in the provided abstracts, gold catalysis has been explored for synthesizing antimitotic this compound derivatives of colchicine, highlighting its potential in accessing diverse structures. []
  • Palladium-Catalyzed Cyclization: This approach, starting from arylalkynes, allows for the construction of 5-aryl-2,3-dihydrobenzo[b]oxepines through a one-pot three-step synthesis involving alkyne hydration, tosylhydrazone formation, and palladium-catalyzed coupling with ortho-substituted aryl halides. []

Q2: Are there any notable biological activities associated with 2,3-dihydrobenzo[b]oxepines?

A2: While the provided research focuses heavily on synthetic aspects, some insights into biological activities can be gleaned:

  • Antibacterial Activity: Novel benzoxepine-1,2,3-triazole hybrids, incorporating the this compound core, have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly Escherichia coli. This highlights the potential of these compounds as leads for developing new antibacterial agents. []
  • Anticancer Potential: The same benzoxepine-1,2,3-triazole hybrids mentioned above also exhibited cytotoxicity against lung and colon cancer cell lines, suggesting potential applications in anticancer drug discovery. []
  • Antimitotic Activity: The use of gold catalysis to synthesize this compound derivatives of colchicine suggests these compounds may possess antimitotic properties. Colchicine itself is a known antimitotic agent, used clinically to treat gout. []

Q3: What are the advantages of using Lewis acid catalysis in the synthesis of 2,3-dihydrobenzo[b]oxepines?

A3: Lewis acid catalysis, particularly with catalysts like Sc(OTf)3 and LiNTf2, offers several advantages:

  • Mild Reaction Conditions: These catalysts promote reactions under mild conditions, which can be crucial for preserving sensitive functional groups and achieving high chemoselectivity. []
  • Broad Substrate Scope: Lewis acid catalysis has demonstrated compatibility with a variety of nucleophiles, including silyl ketene acetals and styrene-based carbon nucleophiles, enabling the synthesis of diverse 2,3-dihydrobenzo[b]oxepines. []
  • High Efficiency: The reactions catalyzed by these Lewis acids often proceed with good to excellent yields, making them efficient and practical for synthetic applications. [, ]

Q4: How does the structure of the this compound core relate to its potential applications?

A4: While limited SAR data is available from the provided abstracts, some inferences can be made:

  • Functional Group Diversity: The presence of the benzoxepine core, particularly in 2,3-dihydrobenzo[b]oxepines, offers a versatile scaffold for introducing various substituents and functional groups. This structural feature is key to exploring a wide range of biological activities. [, ]
  • Conformation and Flexibility: The seven-membered oxepine ring within the this compound structure introduces conformational flexibility, potentially allowing these molecules to adopt different shapes and interact with diverse biological targets. []

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